

A Technical Guide to the IUPAC Nomenclature of 1,1,2-Tribromopropane

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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

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Abstract: This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the haloalkane **1,1,2-Tribromopropane**. It details the systematic application of IUPAC rules, including the identification of the parent alkane, the numbering of the carbon chain to assign the lowest possible locants to substituents, and the correct assembly of the final chemical name. This document serves as a reference for the unambiguous naming of halogenated hydrocarbons, a critical aspect of chemical communication in research and development.

Introduction

The precise and systematic naming of chemical compounds is fundamental to scientific communication, ensuring that a chemical formula corresponds to one unambiguous name. The IUPAC has established a set of rules to govern this process. Haloalkanes, which are alkanes containing one or more halogen substituents, are named as substituted alkanes under this system.^{[1][2]} This guide focuses on the derivation of the IUPAC name for the compound with the chemical formula $C_3H_5Br_3$, specifically the isomer **1,1,2-Tribromopropane**.^{[3][4]}

Systematic Name Derivation

The IUPAC name "**1,1,2-Tribromopropane**" is derived by following a sequential and logical application of established nomenclature rules.^[5] The process involves identifying the core carbon structure, locating the substituents, and assigning numbering to ensure the lowest possible locants.

The first step is to identify the longest continuous chain of carbon atoms.^[6] In the structure of **1,1,2-Tribromopropane**, the longest chain consists of three carbon atoms. Therefore, the parent alkane is propane.

The molecule contains three bromine atoms attached to the propane chain.^[7]

- The prefix for a bromine substituent is "bromo-".^[1]
- Since there are three identical halogen atoms, the Greek numerical prefix "tri-" is used.^{[5][8]}
- Combining these gives the substituent prefix: tribromo-.

The parent chain must be numbered to give the substituents the lowest possible set of locants (numbers indicating their position).^{[5][6]} For the given structure, there are two possible numbering schemes:

- Scheme A: Numbering from left to right, the bromine atoms are on carbons 1, 1, and 2. This gives the locant set (1,1,2).
- Scheme B: Numbering from right to left, the bromine atoms are on carbons 2, 3, and 3. This gives the locant set (2,3,3).

According to the "first point of difference" rule, the set of locants is compared term by term, and the set that has the lowest number at the first point of difference is chosen.^[6] Comparing (1,1,2) and (2,3,3), the first number (1) in Scheme A is lower than the first number (2) in Scheme B. Therefore, (1,1,2) is the correct locant set.

Data Presentation: Comparison of Numbering Schemes

To illustrate the selection of the correct locant set, the two possible numbering schemes are summarized below.

Numbering Scheme	Substituent Positions	Resulting Locant Set	First Point of Difference	IUPAC Rule Compliance
Scheme A	C1, C1, C2	(1, 1, 2)	1	Correct
Scheme B	C2, C3, C3	(2, 3, 3)	2	Incorrect

Table 1: Analysis of locant assignments for tribromopropane based on IUPAC's "first point of difference" rule.

Final Assembly of the IUPAC Name

The final name is assembled by combining the locants, the substituent prefix, and the parent alkane name.

- Locants: 1,1,2
- Prefix: Tribromo
- Parent: Propane

The components are combined into a single word, with commas separating the numbers and a hyphen separating the numbers from the name: **1,1,2-Tribromopropane**.^{[3][6]}

Experimental Protocols for Structural Confirmation

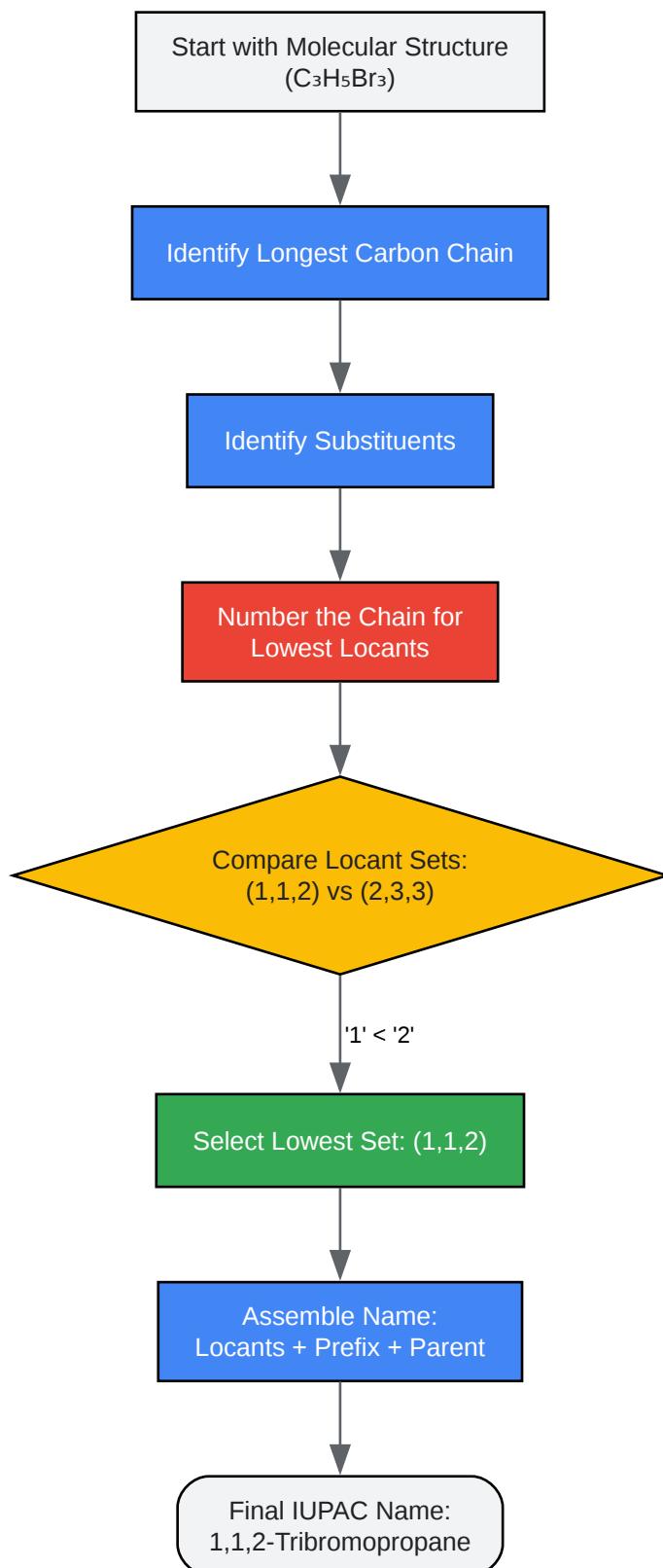
While IUPAC nomenclature provides a systematic name for a given structure, the determination of the molecule's actual structure requires experimental validation. For a compound like **1,1,2-Tribromopropane**, standard analytical techniques would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to determine the connectivity of atoms and confirm the number of hydrogen and carbon environments, which is dictated by the placement of the bromine atoms.
- Mass Spectrometry (MS): This technique would confirm the molecular weight (280.78 g/mol) and provide fragmentation patterns characteristic of the compound's structure.^[4]

Detailed experimental protocols for these standard techniques are beyond the scope of this nomenclature guide but are foundational in the fields of chemical synthesis and structural elucidation.

Visualization of the Naming Workflow

The logical process for determining the IUPAC name of **1,1,2-Tribromopropane** can be visualized as a workflow.

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Caption: Logical workflow for deriving the IUPAC name for **1,1,2-Tribromopropane**.

Conclusion

The IUPAC name for the specified haloalkane is unequivocally **1,1,2-Tribromopropane**. This name is derived from the three-carbon parent chain (propane) substituted with three bromine atoms (tribromo-), with their positions assigned the lowest possible locant set of (1,1,2). This systematic approach ensures that the name corresponds to a single, unique chemical structure, which is essential for accuracy in scientific literature, patents, and regulatory documentation.[8]

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